molecular formula C26H34N2 B2898197 (E)-2-styryl-1-undecyl-1H-benzo[d]imidazole CAS No. 1053058-84-6

(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole

Cat. No. B2898197
CAS RN: 1053058-84-6
M. Wt: 374.572
InChI Key: NYXILKBJDPCXHS-QZQOTICOSA-N
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Description

Imidazole and its derivatives are one of the most vital and universal heterocycles in medicinal chemistry . Owing to their special structural features, these compounds exhibit a widespread spectrum of significant pharmacological or biological activities .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . Among two nitrogen atoms, one of which carries with a hydrogen atom is a pyrrole-type nitrogen atom, another is a pyridine type nitrogen atom .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .

Scientific Research Applications

Green Corrosion Inhibitor

One significant application of "(E)-2-styryl-1H-benzo[d]imidazole" is as a green corrosion inhibitor for carbon steel. A study highlighted its synthesis in a single step reaction and evaluated its effectiveness in inhibiting corrosion in an acidic environment. Remarkably, this molecule exhibited a high inhibition efficiency of 98% at an optimum dosage, making it a promising environmentally friendly option for corrosion protection. The study also delved into its adsorption behavior, which adheres to the Langmuir isotherm, and provided insights through computational simulations on its adsorption mechanism on the carbon steel surface, underscoring its mixed-type inhibition behavior with a cathodic predominance (Srivastava et al., 2021).

Synthesis of Heterocycles

This compound is also pivotal in the synthesis of various heterocyclic compounds, serving as a precursor or intermediate in the generation of complex molecular structures. For instance, it has been involved in the synthesis of imidazo[1,2-a]pyrimidine derivatives, which have been explored for their pharmacological potential. These derivatives were synthesized using a microwave-assisted, one-pot three-component condensation reaction, highlighting an efficient synthesis route that yields products with potential antimicrobial, antituberculosis, and antimalarial activities (Prasad et al., 2018).

Mechanism of Action

Imidazole and its derivatives are known to inhibit cytochrome P450-dependent enzyme, the lanosterol 14-α-demethylase . This inhibition disrupts the synthesis of ergosterol, a key component of the fungal cell membrane, leading to its death .

Safety and Hazards

Imidazole may cause severe skin burns and eye damage . It may also damage fertility or the unborn child . It’s recommended to use personal protective equipment as required and avoid inhalation of dust .

Future Directions

The development of imidazole as a reliable and safer alternative to anticancer treatment is generating much attention among experts . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . In future research, novel as well as potent chemical entities can be explored by combining both imidazole and benzimidazole scaffolds with enormous potentiality for the treatment of diverse diseases .

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-1-undecylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2/c1-2-3-4-5-6-7-8-9-15-22-28-25-19-14-13-18-24(25)27-26(28)21-20-23-16-11-10-12-17-23/h10-14,16-21H,2-9,15,22H2,1H3/b21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXILKBJDPCXHS-QZQOTICOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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